“Fmoc-Hyp(tBu)-OH” is used in the Fmoc/tBu solid-phase peptide synthesis . This method is the choice for the synthesis of peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
The Fmoc/tBu solid-phase peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
“Fmoc-Hyp(tBu)-OH” is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .
Specific Scientific Field: This application falls under the field of biochemistry .
Comprehensive and Detailed Summary of the Application: A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been developed . This method enables access to peptide thioester surrogates .
Detailed Description of the Methods of Application or Experimental Procedures: A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .
Thorough Summary of the Results or Outcomes Obtained: This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
“Fmoc-Hyp(tBu)-OH” is also used in greening Fmoc/tBu solid-phase peptide synthesis .
Specific Scientific Field: This application falls under the field of green chemistry .
Comprehensive and Detailed Summary of the Application: The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings . It is hampered by high solvent consumption for washings after each of the two main steps .
Detailed Description of the Methods of Application or Experimental Procedures: In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . This involves analyzing each synthetic step separately .
Fmoc-Hydroxyproline (tert-butyl)-hydroxylamine, commonly referred to as Fmoc-Hyp(tBu)-OH, is a derivative of hydroxyproline, an amino acid that plays a significant role in the structure of collagen. The compound has the chemical formula C24H27NO5 and a molecular weight of approximately 409.47 g/mol. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino groups during the formation of peptide bonds. The presence of a tert-butyl group enhances the compound's solubility and stability, making it suitable for various chemical applications .
Fmoc-Hyp(tBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of this amino acid with other amino acids to form peptides. The tert-butyl group can also be removed under acidic conditions, which further facilitates the synthesis of complex peptide structures .
The compound can undergo various reactions typical of amino acids, including:
The synthesis of Fmoc-Hyp(tBu)-OH typically involves:
Fmoc-Hyp(tBu)-OH is primarily used in:
Studies on Fmoc-Hyp(tBu)-OH's interactions focus on its role in peptide formation and stability. Its unique structure allows it to mimic natural hydroxyproline's interactions within peptides, influencing their folding and biological activity. Additionally, research indicates that compounds with hydroxyproline residues can affect cellular signaling pathways involved in tissue repair and fibrosis .
Fmoc-Hyp(tBu)-OH shares structural similarities with several other compounds that also contain hydroxyproline derivatives or related structures. Here are some notable comparisons:
The uniqueness of Fmoc-Hyp(tBu)-OH lies in its combination of protective groups (Fmoc and tert-butyl) that enhance its solubility and stability during peptide synthesis while maintaining biological relevance due to its hydroxyproline backbone.
Irritant